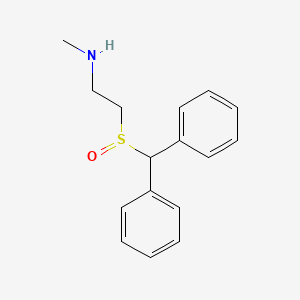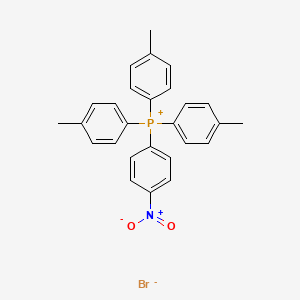
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol typically involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by the Hantzsch reaction with thiourea . Another method involves treating paeonol with thiourea and iodine in refluxing ethyl alcohol to furnish the corresponding 2-aminothiazole scaffold .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, iodine, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Applications De Recherche Scientifique
(2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and anticancer agents
Mécanisme D'action
The mechanism of action of (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes . The specific molecular targets and pathways depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (2-Amino-5-methoxy-1,3-thiazol-4-yl)methanol include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiazole ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
89866-86-4 |
|---|---|
Formule moléculaire |
C5H8N2O2S |
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
(2-amino-5-methoxy-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C5H8N2O2S/c1-9-4-3(2-8)7-5(6)10-4/h8H,2H2,1H3,(H2,6,7) |
Clé InChI |
LJZSICYCJASNKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(S1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)




![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)

